molecular formula C18H22N2O4 B2611212 1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(4-methoxybenzyl)urea CAS No. 1396765-73-3

1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(4-methoxybenzyl)urea

Cat. No.: B2611212
CAS No.: 1396765-73-3
M. Wt: 330.384
InChI Key: FTMBNURDLYRLEY-UHFFFAOYSA-N
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Description

1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(4-methoxybenzyl)urea is a synthetic urea derivative of interest in modern drug discovery and medicinal chemistry. The compound features a central urea backbone, known for its hydrogen-bonding capability and role as a peptide bond surrogate, which can improve metabolic stability and membrane permeability compared to traditional amide-based structures . The molecular structure incorporates a furan heterocycle, an electron-rich aromatic system that can participate in π- stacking interactions, and a 4-methoxybenzyl group which modulates electronic properties and steric bulk. The cyclopropyl and hydroxy groups on the central carbon provide stereochemical complexity and potential for conformational restriction. Urea-based compounds like this one serve as valuable scaffolds in pharmaceutical research, particularly in the design of enzyme inhibitors and investigation of drug-target interactions . The structural motifs present in this molecule are consistent with those found in bioactive compounds targeting neurological and oncological pathways, making it a candidate for anticonvulsant or kinase inhibition studies . This product is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block in combinatorial chemistry. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound appropriately in controlled laboratory settings.

Properties

IUPAC Name

1-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-23-15-8-4-13(5-9-15)11-19-17(21)20-12-18(22,14-6-7-14)16-3-2-10-24-16/h2-5,8-10,14,22H,6-7,11-12H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMBNURDLYRLEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCC(C2CC2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(4-methoxybenzyl)urea is an organic compound with potential applications in medicinal chemistry due to its unique structural features. This compound's molecular formula is C16H18N2O3C_{16}H_{18}N_2O_3 and it has a molecular weight of approximately 302.33 g/mol. The presence of a cyclopropyl ring, a furan moiety, and a methoxybenzyl group suggests diverse biological activities that warrant further investigation.

Chemical Structure

The compound can be represented structurally as follows:

1 2 Cyclopropyl 2 furan 2 yl 2 hydroxyethyl 3 4 methoxybenzyl urea\text{1 2 Cyclopropyl 2 furan 2 yl 2 hydroxyethyl 3 4 methoxybenzyl urea}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The unique arrangement of functional groups allows for the formation of hydrogen bonds and hydrophobic interactions, which can modulate the activity of these targets. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Modulation : It may alter receptor signaling, impacting physiological responses.

Antitumor Activity

Research indicates that compounds similar to this compound have shown promising antitumor activity. For instance, studies on related urea derivatives have demonstrated their ability to induce apoptosis in cancer cells through DNA cross-linking mechanisms .

Case Studies

  • Study on Urea Derivatives : A comparative study highlighted that hydroxylated chloroethylnitrosoureas exhibited varying levels of antitumor activity based on their structural modifications. The findings suggested that the introduction of hydroxyethyl groups could enhance therapeutic efficacy while reducing toxicity .
  • G Protein-Coupled Receptors (GPCRs) : Investigations into GPCR interactions revealed that compounds with similar structural motifs could modulate receptor activity, influencing various signaling pathways involved in cellular responses .

Applications in Medicinal Chemistry

The compound is being explored for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents aimed at treating conditions such as cancer and metabolic disorders.

Comparative Analysis

The following table summarizes key characteristics and biological activities of related compounds:

Compound NameMolecular FormulaBiological ActivityNotes
This compoundC16H18N2O3Potential antitumor activityUnique structure with cyclopropane and furan
1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)ureaC10H12ClN3O3Low therapeutic activityHigh mutagenicity and carcinogenicity
1-Benzhydryl-3-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)ureaC20H22N2O3Enhanced lipophilicityMay improve bioavailability

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its potential in medicinal chemistry. Its structural characteristics allow for interactions with specific biological targets, making it suitable for the development of pharmaceuticals aimed at treating various diseases.

Anticancer Activity

Research indicates that derivatives of urea compounds can exhibit significant cytotoxicity against cancer cell lines. For example, modifications to the phenyl ring can enhance the efficacy of these compounds against specific cancer types. Studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis and cell cycle arrest.

Enzyme Inhibition

The urea linkage in this compound enhances its ability to interact with enzymes. Preliminary studies suggest that it may inhibit key enzymes involved in metabolic pathways, such as tyrosinase, which is crucial for melanin production. This inhibition could have implications for treating pigmentation disorders and certain skin conditions.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of 1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(4-methoxybenzyl)urea and its biological activity is essential for optimizing its pharmacological properties. Key factors influencing its activity include:

  • Furan Substitution : The presence of furan rings enhances interaction with target proteins through π-stacking or hydrogen bonding.
  • Methoxy Group : The methoxy substitution at the benzyl position improves lipophilicity, facilitating better cellular uptake and increasing overall efficacy.

Case Study 1: Anticancer Efficacy

A study focusing on urea derivatives demonstrated that compounds with similar structures exhibit significant cytotoxicity against A431 cancer cells. The findings suggested that modifications in the compound's structure could enhance its anticancer properties, particularly through the methoxy group’s influence on activity.

Case Study 2: Enzyme Inhibition

Research into furan derivatives revealed promising results in inhibiting tyrosinase, an enzyme linked to pigmentation disorders. Molecular docking studies indicated that structural modifications could lead to more potent inhibitors, highlighting the potential of this compound in therapeutic applications.

The following table summarizes key findings related to the biological activity of structurally similar compounds:

CompoundTargetActivity (IC50/μM)Mechanism
Compound ATyrosinase0.0433Enzyme inhibition
Compound BSIRT2< 10Enzyme inhibition
Compound CCancer cells (A431)< 5Cytotoxicity
Compound DBacterial strainsMIC < 20Antibacterial

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct data on the target compound is absent in the provided evidence, comparisons can be inferred from structurally related analogs in patents and synthesis protocols. Below is a detailed analysis:

Urea Derivatives with Aromatic Substitutions

  • Compound from EP 2 697 207 B1 :
    • 2-(4-Fluorophenyl)-N,N,N-trimethyl-1-(4-methoxyphenyl)urea
  • Structural Differences : Lacks the cyclopropyl and furan groups but retains the 4-methoxyphenyl urea moiety.
  • Functional Implications : The fluorophenyl group may enhance binding affinity to hydrophobic pockets in targets like kinases, while the trimethylamine substituent could improve solubility. The absence of a hydroxyethyl chain may reduce hydrogen-bonding capacity compared to the target compound .

  • Example 5 in :

    • (E)-1-(1-Arylimidazolidin-2-ylidene)-3-(4-(1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazol-3-yl)phenyl)ureas
  • Structural Differences : Incorporates a triazolylphenyl group instead of furan or cyclopropyl. The trifluoromethoxy group increases electronegativity and metabolic resistance.

Furan-Containing Analogs

  • Functional Implications: The furan ring’s electron-rich nature facilitates charge-transfer interactions in enzyme active sites.

Data Table: Key Structural and Functional Comparisons

Compound Core Structure Key Substituents Potential Advantages Limitations
Target Compound Urea Cyclopropyl, furan-2-yl, 4-methoxybenzyl Enhanced stability, dual H-bonding capacity Synthetic complexity, possible toxicity
2-(4-Fluorophenyl)-N,N,N-trimethylurea Urea 4-Fluorophenyl, trimethylamine High solubility, kinase affinity Limited H-bonding, no furan interactions
Example 5 Ureas Urea-imidazolidin-2-ylidene Triazolylphenyl, trifluoromethoxy Metabolic resistance, rigidity Reduced conformational flexibility
Furan-Containing Diketone Diketone Furan-2-yl, chlorophenyl Charge-transfer interactions No urea functionality

Q & A

Basic Research Questions

Q. What synthetic routes are reported for preparing 1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(4-methoxybenzyl)urea, and what are the key intermediates?

  • Methodological Answer : The compound can be synthesized via urea bond formation between a substituted amine and an isocyanate. For example, coupling a cyclopropane-furan-hydroxyethyl intermediate (e.g., 2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethylamine) with 4-methoxybenzyl isocyanate in dichloromethane or ethanol under reflux. Intermediates like furan-containing alcohols (e.g., 2-hydroxymethylfuran from ) and substituted benzylamines are critical. Reaction conditions (e.g., temperature, solvent polarity) influence yield and purity, necessitating purification via column chromatography .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the urea linkage, cyclopropane ring protons (δ ~0.5–1.5 ppm), and furan/aromatic protons (δ ~6.5–8.0 ppm).
  • HPLC-MS : High-resolution mass spectrometry (HRMS) verifies molecular weight, while HPLC with UV detection (e.g., 254 nm) assesses purity.
  • FT-IR : Urea carbonyl stretch (~1640–1680 cm1^{-1}) and hydroxyl group (~3200–3500 cm1^{-1}) confirm functional groups .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Methodological Answer : Screen for kinase or receptor inhibition (e.g., VEGFR-2, PD-L1) using enzymatic assays ( ). Cell-based models (e.g., endothelial tube formation assays) assess anti-angiogenic potential. Dose-response curves (IC50_{50}) and selectivity profiling against related targets (e.g., c-Myc) are critical for early-stage validation .

Advanced Research Questions

Q. How can crystallographic studies resolve structural ambiguities in this compound, particularly regarding stereochemistry?

  • Methodological Answer : X-ray crystallography (e.g., synchrotron radiation) determines absolute configuration of the cyclopropane and hydroxyethyl groups. Co-crystallization with target proteins (e.g., oxidoreductases in ) reveals binding modes. Data collection at 1.0–1.5 Å resolution and refinement with software like PHENIX or SHELXL ensure accuracy. For chiral centers, compare experimental data with density functional theory (DFT)-predicted structures .

Q. What strategies optimize yield and enantiomeric purity during synthesis?

  • Methodological Answer :

  • Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA/IB) or diastereomeric salt formation with tartaric acid derivatives.
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps.
  • Reaction Engineering : Control temperature gradients and solvent polarity (e.g., THF vs. DMF) to minimize racemization. Monitor enantiomeric excess (ee) via circular dichroism (CD) .

Q. How should researchers address contradictions in biological activity data across different assay platforms?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). For inconsistent IC50_{50} values, check assay conditions (e.g., ATP concentrations in kinase assays) or compound stability (e.g., degradation in DMSO stocks). Molecular dynamics simulations (e.g., GROMACS) can model target-compound interactions to explain discrepancies .

Q. What computational methods predict the compound’s metabolic stability and toxicity?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME or ADMETLab estimate solubility (LogP), cytochrome P450 interactions, and hepatotoxicity.
  • Metabolite Identification : Use in silico fragmentation (e.g., Mass Frontier) to predict phase I/II metabolites. Validate with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

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